molecular formula C10H17NO B13316494 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13316494
M. Wt: 167.25 g/mol
InChI Key: GOQWBVUFRLSOIN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone backbone, with a piperidine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of cyclopropyl ketone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-cyclopropyl-2-piperidin-2-ylethanone

InChI

InChI=1S/C10H17NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h8-9,11H,1-7H2

InChI Key

GOQWBVUFRLSOIN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2CC2

Origin of Product

United States

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